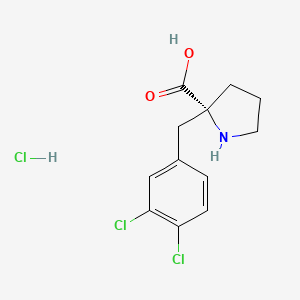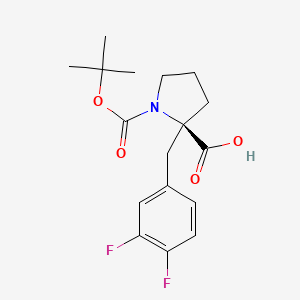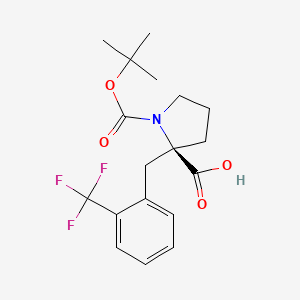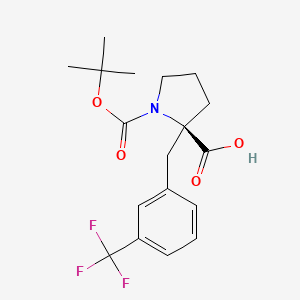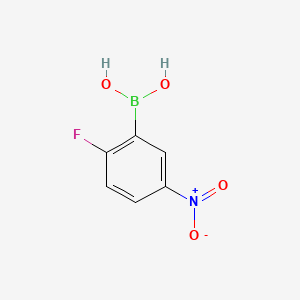
2-Fluoro-5-nitrophenylboronic acid
Vue d'ensemble
Description
2-Fluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-nitrophenylboronic acid consists of a phenyl ring substituted with a boronic acid, a nitro group, and a fluorine atom . The average mass of the molecule is 184.918 Da and the monoisotopic mass is 185.029572 Da .Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-5-nitrophenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
2-Fluoro-5-nitrophenylboronic acid has a boiling point of 366.8±52.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 . It has a flash point of 175.7±30.7 °C .Applications De Recherche Scientifique
Sensing Applications
2-Fluoro-5-nitrophenylboronic acid: is utilized in the development of chemical sensors due to its ability to form reversible covalent bonds with diols and strong Lewis bases . This property is particularly useful in the detection of sugars and other biological analytes, making it valuable in medical diagnostics and environmental monitoring.
Biochemical Tool
In biochemistry, this compound serves as a versatile tool for protein manipulation and cell labeling . Its interaction with diols allows for the selective labeling of glycoproteins, aiding in the study of biological processes and the development of therapeutic agents.
Pharmaceutical Research
The compound’s boronic acid moiety is a key functional group in pharmaceuticals, especially in the development of proteasome inhibitors which are crucial in cancer therapy . It also plays a role in the synthesis of various pharmaceutical intermediates.
Material Science
2-Fluoro-5-nitrophenylboronic acid: is employed in material science for the functionalization of surfaces and the creation of polymers with specific binding capabilities . These materials can be used for controlled release systems, including drug delivery.
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
2-Fluoro-5-nitrophenylboronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-nitrophenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound forms a bond with the transition metal catalyst (e.g., palladium), and this is followed by a transmetalation process where the boron-to-metal bond is replaced by a carbon-to-metal bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that involves the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties.
Result of Action
The primary result of the action of 2-Fluoro-5-nitrophenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 2-Fluoro-5-nitrophenylboronic acid, like other organoboron compounds, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and solvent conditions . Proper control of these factors is essential for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
(2-fluoro-5-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAFEPQKPQIRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376866 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
819849-20-2 | |
| Record name | 2-Fluoro-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












